Chromic nitrate

描述

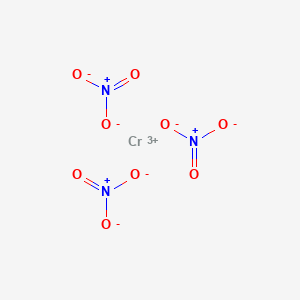

Chromic nitrate (CAS 13548-38-4), also known as chromium(III) nitrate, is an inorganic compound with the chemical formula Cr(NO₃)₃·9H₂O (nonahydrate form). It is a water-soluble, violet crystalline solid widely used in industrial applications such as corrosion inhibition, textile dyeing (as a mordant), wood treatment, and catalysis . Its molecular weight is 400.15 g/mol, and it is produced via the reaction of nitric acid with chromium hydroxide or chromium oxide . Key manufacturers include Nippon Chemical Industrial (Japan), regional producers in Europe, North America, and others, with a global market valued at US$ 2,200 per single-user license report (2024) .

准备方法

Direct Acid-Base Reaction of Chromium Oxide with Nitric Acid

The most straightforward method involves dissolving chromium(III) oxide () in concentrated nitric acid () . The reaction proceeds as:

2\text{O}3 + 6\text{HNO}3 \rightarrow 2\text{Cr(NO}3\text{)}3 + 3\text{H}2\text{O}

Key Parameters :

-

Acid Concentration : ≥50% nitric acid for optimal dissolution .

-

Product Form : Yields the nonahydrate () upon crystallization .

Industrial Adaptation :

Reduction of Chromium Trioxide (CrO3\text{CrO}_3CrO3) in Nitric Acid

Chromium trioxide, a +6 oxidation state compound, is reduced to in nitric acid. This method minimizes impurities and enhances yield .

Two-Step Reduction Process

Developed in patent RU2639782C1, this method uses sequential reducing agents:

-

Step 1 : Mild reduction with carbohydrates (e.g., glucose or starch) at 55–60°C.

-

Step 2 : Final reduction with hydrogen peroxide () to ensure complete conversion .

Reaction Equations :

-

With starch:

3 + 3\text{HNO}3 + \frac{1}{8}\text{C}6\text{H}{10}\text{O}5 \rightarrow \text{Cr(NO}3\text{)}3 + \frac{3}{4}\text{CO}2 + \frac{17}{8}\text{H}_2\text{O}

-

With glucose:

3 + 3\text{HNO}3 + \frac{1}{8}\text{C}6\text{H}{12}\text{O}6 \rightarrow \text{Cr(NO}3\text{)}3 + \frac{3}{4}\text{CO}2 + \frac{19}{8}\text{H}_2\text{O}

Optimized Conditions :

| Parameter | Value |

|---|---|

| Nitric Acid Excess | 1–6% of stoichiometric requirement |

| Reducing Agent Excess | 2–10% (glucose) or 8% (starch) |

| Temperature | 95°C |

Advantages :

Non-Aqueous Olation in Alcohols or Tetrahydrofuran

Patent US3950506A describes a solvent-based method to synthesize olated chromium(III) nitrate complexes .

Procedure :

-

Dissolve in a alcohol (e.g., ethanol) or tetrahydrofuran (THF).

-

Promote olation (formation of bridges) by maintaining water content <10% .

Critical Factors :

-

Temperature : 0–50°C; higher temperatures risk side reactions .

-

Degree of Olation : >50% achieved via proton release monitoring .

Example :

-

Dissolving 8.0 g in 100 mL ethanol yields a dark green solution with 0.56 protons released per atom .

Complexation with Trans-Acid Ligands

Stable chromium(III) nitrate complexes are synthesized using trans-dicarboxylic acids (e.g., fumaric acid) .

Process :

Optimal Ratios :

| Component | Ratio per Gram-Atom of Chromium |

|---|---|

| Alkali (Equivalents) | 1.0–1.5 |

| Trans-Acid (Moles) | 0.4–0.6 |

Characterization :

Metathesis Reactions with Ammonia

Hexamminechromium(III) nitrate () is prepared via ammoniation of followed by nitrate substitution .

Steps :

-

React anhydrous with liquid :

3 + 6\text{NH}3 \rightarrow [\text{Cr(NH}3\text{)}6]\text{Cl}_3

-

Precipitate nitrate salt using :

3\text{)}6]\text{Cl}3 + 3\text{HNO}3 \rightarrow \text{Cr(NH}3\text{)}6}_3 + 3\text{HCl}

Yield : 75% with 95% purity confirmed by UV-Vis spectroscopy () .

Comparative Analysis of Methods

| Method | Starting Material | Key Advantage | Limitation |

|---|---|---|---|

| Direct Acid-Base | Simplicity | Low solubility of anhydrous product | |

| Reduction | High purity, minimal | Requires precise stoichiometry | |

| Non-Aqueous Olation | Tailored oligomerization | Solvent cost and recovery | |

| Trans-Acid Complexation | Enhanced stability | Limited to specific applications | |

| Ammonia Metathesis | High-yield coordination complex | Multi-step, time-intensive |

化学反应分析

反应类型: 硝酸铬会发生各种化学反应,包括:

氧化: 硝酸铬可以在各种化学反应中充当氧化剂。

还原: 它可以被还原为氧化铬(III)或铬的其他低氧化态。

取代: 在配位化学中,硝酸铬可以参与配体交换反应。

常见试剂和条件:

氧化: 常见试剂包括过氧化氢或有机化合物等还原剂。

还原: 使用氢气或金属氢化物等还原剂。

取代: 在特定条件下,氨或乙二胺等配体可以取代硝酸根离子。

主要产物:

氧化: 产物包括氧化铬(III)和其他铬化合物。

还原: 氧化铬(III)和元素铬。

取代: 各种铬配位络合物.

科学研究应用

Chemical Industry Applications

1. Dyes and Pigments

Chromic nitrate is primarily used in the dyeing industry as a mordant. It enhances the binding of dyes to fabrics, improving color retention and vibrancy. The compound's ability to form stable complexes with various dyes makes it an essential component in textile processing.

2. Precursor for Chromium Complexes

In the chemical industry, this compound serves as a precursor for synthesizing various chromium complexes. These complexes find applications in catalysis and material science. For instance, chromium(III) complexes derived from this compound are utilized in oxidation reactions due to their catalytic properties.

3. Coatings and Surface Treatments

this compound is employed in surface treatment processes, such as anodizing aluminum. It helps improve corrosion resistance and enhances the aesthetic properties of metal surfaces.

Environmental Applications

1. Bioremediation

this compound plays a significant role in bioremediation efforts aimed at reducing chromium pollution in contaminated sites. Studies have shown that certain microbial strains can reduce hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), which is less toxic and more stable. For example, research indicates that specific bacteria can effectively reduce Cr(VI) in the presence of nitrate, thus facilitating the detoxification of chromium-contaminated environments .

| Microbial Strain | Reduction Efficiency | Nitrate Presence |

|---|---|---|

| Geobacter metallireducens | High | Yes |

| Desulfovibrio desulfuricans | Moderate | Yes |

| Sulfurospirillum barnesii | Low | Yes |

Nutritional Applications

1. Dietary Supplement

Chromium is an essential trace element that plays a crucial role in glucose metabolism and insulin sensitivity. This compound has been studied for its potential benefits in improving insulin action and reducing blood sugar levels in individuals with insulin resistance or type 2 diabetes .

Health and Safety Considerations

While this compound has beneficial applications, it also poses health risks upon exposure. Acute exposure can lead to skin irritation and respiratory issues, while chronic exposure may result in more severe health effects . Therefore, proper handling and safety measures are essential when working with this compound.

Case Studies

Case Study 1: Bioremediation of Chromium-Contaminated Soil

A study investigated the effectiveness of microbial reduction of Cr(VI) in soil microcosms amended with this compound. The results showed that specific bacterial communities were capable of reducing Cr(VI) levels significantly over time, demonstrating the potential for bioremediation strategies using this compound as a facilitator .

Case Study 2: Impact on Textile Dyeing Processes

Research conducted on the use of this compound as a mordant revealed that fabrics treated with this compound exhibited enhanced dye uptake compared to untreated fabrics. This study highlighted the importance of this compound in improving dyeing efficiency and color fastness in textiles .

相似化合物的比较

Chemical and Structural Properties

Key Insights :

- Oxidation State : this compound contains Cr(III), which is less toxic and less reactive than Cr(VI) compounds like chromic acid and potassium dichromate .

- Solubility: this compound’s high solubility contrasts with chromium sulfate’s moderate solubility, influencing their use in liquid-phase applications (e.g., nanoparticle synthesis for this compound) .

Wood Treatment

- This compound and chromic acid both improve wood dimensional stability and water repellency. However, chromic acid (Cr(VI)) achieves this through oxidative reactions, while this compound (Cr(III)) forms coordination complexes with wood hydroxyl groups, reducing environmental and health risks .

Corrosion Inhibition

- This compound is preferred over chromic acid and chromium sulfate in corrosion inhibitors due to its balanced solubility and lower toxicity. It forms stable protective layers on metal surfaces .

Textile Mordanting

- This compound’s Cr(III) ions bind effectively to dyes and fabrics, outperforming chromium sulfate in color fastness. Chromic acid (Cr(VI)) is avoided due to toxicity concerns .

Key Insights :

- Cr(VI) compounds (e.g., chromic acid, potassium dichromate) are carcinogenic and subject to strict regulations, whereas Cr(III) compounds like this compound are safer but still require careful handling .

Market and Production Trends

- Regional Pricing (2024): Region this compound Price (USD/ton) Chromic Acid Price (USD/ton) Europe 3,200 4,500 Asia 2,800 3,900 North America 3,500 4,800

Demand Drivers : this compound’s adoption in eco-friendly wood treatments and corrosion inhibitors is growing, displacing Cr(VI) compounds in regions with stringent regulations (e.g., EU REACH) .

生物活性

Chromic nitrate, a compound of chromium in its +3 oxidation state, exhibits a range of biological activities that are important for both environmental and health-related contexts. This article reviews the biological effects of this compound, focusing on its interactions with biological systems, mechanisms of toxicity, and implications for health and environmental microbiology.

This compound is represented by the chemical formula Cr(NO₃)₃. It appears as a purple crystalline solid and is soluble in water. The compound can participate in redox reactions, which are critical for its biological activity.

Mechanisms of Biological Activity

-

Microbial Reduction of Chromium:

- Certain microorganisms can reduce hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), which is less toxic. This reduction is vital in bioremediation processes. For instance, studies have shown that Geobacter metallireducens, Desulfovibrio desulfuricans, and Sulfurospirillum barnesii can utilize nitrate as an electron acceptor while reducing Cr(VI) to Cr(III) .

- The presence of nitrate can influence the rate and extent of Cr(VI) reduction, with some organisms exhibiting different mechanisms for this transformation .

-

Toxicological Effects:

- This compound has been associated with various pathological effects in humans and animals. Sublethal doses administered intraperitoneally in animal models have shown the presence of chromium deposits in the brain, suggesting neurotoxic potential .

- Chronic exposure to chromium compounds, including this compound, has been linked to renal damage, respiratory issues, and carcinogenic effects. Notably, epidemiological studies indicate a strong correlation between occupational exposure to chromium compounds and increased lung cancer rates .

-

Cellular Interactions:

- Chromium compounds can induce oxidative stress within cells, leading to DNA damage and apoptosis. This mechanism is particularly relevant in understanding the carcinogenic potential of chromium .

- Studies have indicated that this compound may affect cellular signaling pathways related to inflammation and immune responses, further complicating its biological impact .

Case Studies

-

Neurotoxicity in Humans:

A study involving three patients with encephalopathies revealed abnormal deposits of chromium in their brains. These findings suggest that this compound may penetrate the central nervous system and contribute to neurodegenerative conditions . -

Occupational Exposure:

In a cohort study of chrome platers, significant respiratory and renal health issues were documented among workers exposed to chromic compounds over extended periods. Symptoms included nasal mucosal ulceration and renal tubular damage .

Comparative Toxicity Data

The following table summarizes the toxicity levels and effects associated with various chromium compounds:

| Compound | Toxicity Level | Main Effects |

|---|---|---|

| This compound | Moderate to High | Neurotoxicity, renal damage |

| Potassium Chromate | High | Carcinogenicity, respiratory issues |

| Chromic Chloride | Moderate | Dermatitis, gastrointestinal issues |

| Chromium(III) Compounds | Low to Moderate | Generally less toxic |

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for chromic nitrate, and how do reaction conditions influence product purity?

this compound is typically synthesized by dissolving chromium(III) oxide or chromium metal in nitric acid under controlled conditions. Key parameters include acid concentration (e.g., dilute vs. concentrated HNO₃), temperature (60–80°C), and stoichiometric ratios to avoid side reactions like over-oxidation . Post-synthesis, crystallization at 60°C yields the nonahydrate form (Cr(NO₃)₃·9H₂O) . Purity can be verified via gravimetric analysis or inductively coupled plasma mass spectrometry (ICP-MS).

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound’s structural properties?

- X-ray diffraction (XRD): Determines crystal structure and phase purity. This compound nonahydrate exhibits a monoclinic lattice with characteristic peaks at 2θ = 15.3°, 24.7°, and 30.1° .

- UV-Vis spectroscopy: Identifies d-d transitions in the visible range (λ ≈ 450–600 nm) for Cr³⁺ ions.

- FTIR: Detects nitrate ligands (asymmetric stretching at ~1380 cm⁻¹) and coordinated water (broad band ~3400 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is regulated as a hazardous substance (OSHA/ACGIH). Key precautions:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact .

- Implement emergency showers/eye wash stations. Contaminated clothing must be laundered separately to prevent secondary exposure .

- Monitor kidney function and chromium levels in blood/urine for chronic exposure risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s catalytic behavior across different experimental setups?

Discrepancies in catalytic activity (e.g., in oxidation reactions) often arise from:

- Oxygen content variability: Sintering this compound in reducing (H₂/CO) vs. oxidizing (O₂) atmospheres alters Cr³⁺/Cr⁶⁺ ratios, affecting redox activity .

- Hydration state: Anhydrous Cr(NO₃)₃ vs. nonahydrate forms differ in Lewis acidity. Thermogravimetric analysis (TGA) under N₂ can quantify hydration levels .

- Solution aging: Prolonged storage in aqueous media may hydrolyze Cr³⁺ to CrO(OH), reducing catalytic efficiency. Stabilize with acetic acid (pH 4–5) .

Q. What experimental designs minimize artifacts when studying this compound’s role in nanoparticle synthesis?

- Controlled nucleation: Use dropwise addition of this compound to a reducing agent (e.g., sodium borohydride) at 25°C to regulate nanoparticle size .

- Inert atmospheres: Conduct reactions under argon to prevent oxidation of intermediate Cr²⁺ species.

- Cross-validation: Pair dynamic light scattering (DLS) with TEM to confirm particle size distributions and avoid size-measurement artifacts .

Q. How do solvent polarity and counterion effects influence this compound’s reactivity in coordination chemistry?

- Polar aprotic solvents (DMF, DMSO): Enhance nitrate ligand lability, facilitating ligand substitution reactions (e.g., with ethylenediamine) .

- Aqueous vs. non-aqueous media: Water stabilizes the [Cr(H₂O)₆]³⁺ complex, while ethanol promotes nitrate dissociation, enabling novel coordination geometries .

- Counterion studies: Compare Cl⁻ vs. NO₃⁻ salts to isolate nitrate-specific reactivity (e.g., redox vs. Lewis acid pathways) .

Q. Methodological Challenges and Solutions

Q. What are the limitations of colorimetric assays for quantifying this compound in biological matrices?

this compound’s intrinsic green color interferes with absorbance-based assays. Solutions include:

- Chelation with EDTA: Mask Cr³⁺ ions to eliminate background absorption .

- Alternative detection: Use ICP-MS for trace quantification (detection limit: 0.1 ppb) or ion chromatography for nitrate-specific analysis .

Q. How can researchers validate the reproducibility of this compound’s magnetic properties in solid-state studies?

- Standardized sintering: Pre-anneal samples at 700°C for 2 hours to remove residual solvents before high-temperature (1250°C) treatments .

- SQUID magnetometry: Measure magnetization curves under identical field strengths (e.g., 1 T) and temperatures (2–300 K).

- Replicate oxygen control: Use zirconia-based sensors to monitor O₂ partial pressure during synthesis, as oxygen vacancies significantly affect magnetic ordering .

属性

IUPAC Name |

chromium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFQLYPOURZARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr(NO3)3, CrN3O9 | |

| Record name | chromium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-47-6 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromic nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065531 | |

| Record name | Chromium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromium nitrate appears as a purple-colored crystalline solid. Less dense than water. May ignite organic materials upon contact. Contact may irritate skin, eyes, and mucous membranes. Toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid, Pale green solid; Extremely deliquescent; Soluble in water; [Merck Index] | |

| Record name | CHROMIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10103-47-6; 13548-38-4; 17135-66-9, 13548-38-4 | |

| Record name | CHROMIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6H0RE016B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。